
N-(2-methylbutyl)-3-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylbutyl)-3-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to an aniline ring, with an additional 2-methylbutyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbutyl)-3-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method is the nitration of 3-nitroaniline with 2-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-methylbutyl)-3-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Oxidation: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: N-(2-methylbutyl)-3-aminoaniline.
Substitution: Halogenated derivatives of this compound.
Oxidation: Nitroso derivatives of this compound.
科学的研究の応用
N-(2-methylbutyl)-3-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(2-methylbutyl)-3-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
N-(2-methylbutyl)-4-nitroaniline: Similar structure but with the nitro group at the 4-position.
N-(2-methylbutyl)-2-nitroaniline: Similar structure but with the nitro group at the 2-position.
N-(2-methylpropyl)-3-nitroaniline: Similar structure but with a 2-methylpropyl substituent instead of 2-methylbutyl.
Uniqueness
N-(2-methylbutyl)-3-nitroaniline is unique due to the specific positioning of the nitro group and the 2-methylbutyl substituent, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
N-(2-methylbutyl)-3-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-3-9(2)8-12-10-5-4-6-11(7-10)13(14)15/h4-7,9,12H,3,8H2,1-2H3 |
InChIキー |
JGKFVHOZSUMCQP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CNC1=CC(=CC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methylpropanesulfonyl)methyl]piperidine](/img/structure/B13248039.png)
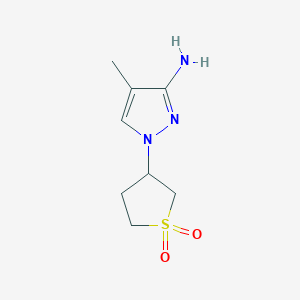
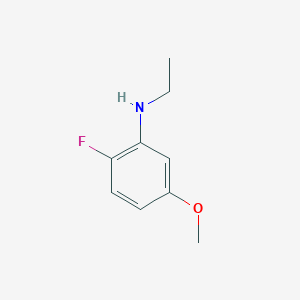
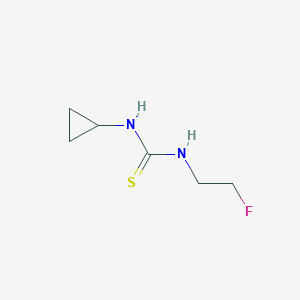
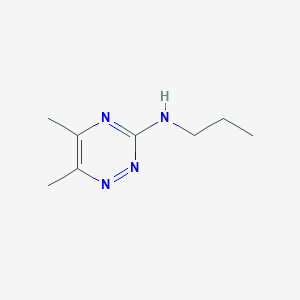
amine](/img/structure/B13248065.png)
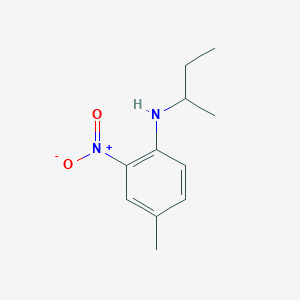

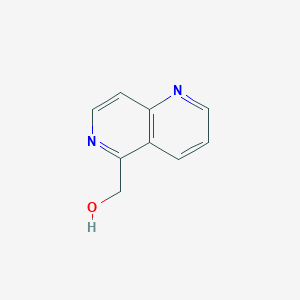
![1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol](/img/structure/B13248091.png)
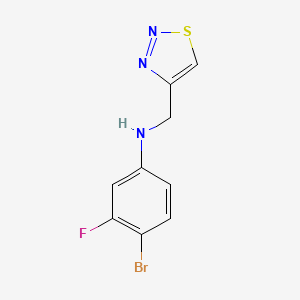
![Bicyclo[3.1.1]heptan-2-amine](/img/structure/B13248100.png)
![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol](/img/structure/B13248105.png)
![4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine](/img/structure/B13248113.png)
